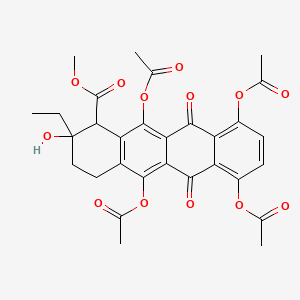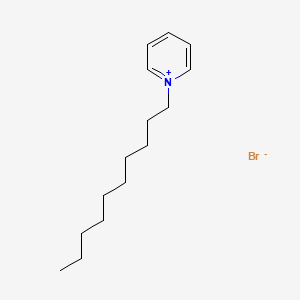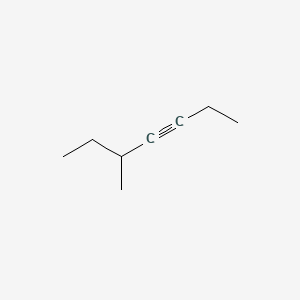
5-Methyl-3-heptyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-heptyne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C8H14, and it is a branched alkyne with a methyl group attached to the third carbon of the heptyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-3-heptyne can be synthesized through several methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base like sodium amide (NaNH2) in liquid ammonia. The reaction proceeds through an E2 mechanism, forming the alkyne.
Alkylation of Terminal Alkynes: Terminal alkynes can be alkylated using alkyl halides in the presence of a strong base like sodium amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-heptyne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bond in the presence of a catalyst like palladium on carbon (Pd/C) converts the alkyne to an alkane.
Halogenation: The addition of halogens (e.g., bromine or chlorine) to the triple bond forms dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl or HBr) to the triple bond forms haloalkenes.
Common Reagents and Conditions
Hydrogenation: Pd/C catalyst, hydrogen gas, room temperature.
Halogenation: Bromine or chlorine, inert solvent like dichloromethane, room temperature.
Hydrohalogenation: Hydrogen halides (HCl, HBr), room temperature.
Oxidation: Potassium permanganate (KMnO4) or ozone (O3), aqueous or organic solvent, room temperature.
Major Products Formed
Hydrogenation: 5-Methylheptane.
Halogenation: 5-Methyl-3,4-dibromoheptane or 5-Methyl-3,4-dichloroheptane.
Hydrohalogenation: 5-Methyl-3-chloroheptene or 5-Methyl-3-bromoheptene.
Oxidation: Carboxylic acids or ketones depending on the reagent used.
Scientific Research Applications
5-Methyl-3-heptyne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-heptyne involves its interaction with various molecular targets and pathways. As an alkyne, it can participate in nucleophilic addition reactions, where the triple bond acts as an electron-rich site, reacting with electrophiles. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the steric and electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
3-Heptyne: A straight-chain alkyne with a similar structure but without the methyl group.
5-Methyl-3-heptene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond.
3-Methyl-1-hexyne: A branched alkyne with a different position of the triple bond and methyl group.
Uniqueness
5-Methyl-3-heptyne is unique due to its specific branching and the position of the triple bond, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the third carbon adds steric hindrance and can affect the compound’s chemical behavior compared to its straight-chain or differently branched analogs .
Properties
CAS No. |
61228-09-9 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
5-methylhept-3-yne |
InChI |
InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h8H,4-5H2,1-3H3 |
InChI Key |
UCTGGLKZKKZBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


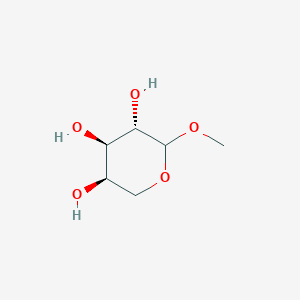

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
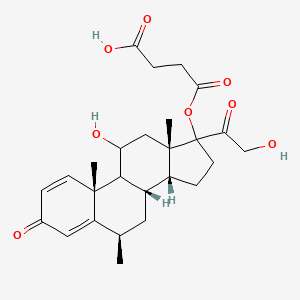
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
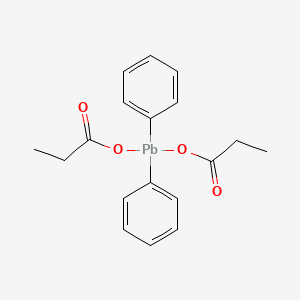

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
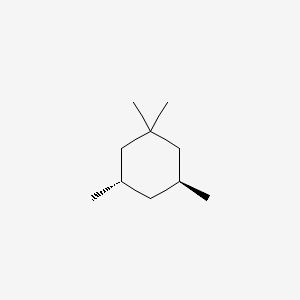
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)


